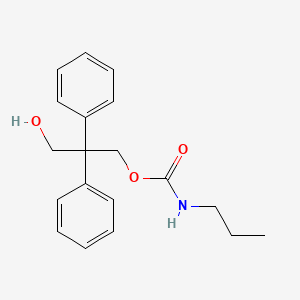
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is a chemical compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes a carbamate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester typically involves the reaction of propyl carbamate with 3-hydroxy-2,2-diphenylpropyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamate, which can inhibit enzymes or interact with receptors. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-diphenylpropyl ester
- Carbamic acid, butyl-, 3-hydroxy-2,2-diphenylpropyl ester
Uniqueness
Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is unique due to its specific ester group and the presence of two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
25384-58-1 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3-hydroxy-2,2-diphenylpropyl) N-propylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-2-13-20-18(22)23-15-19(14-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21H,2,13-15H2,1H3,(H,20,22) |
InChI Key |
HAXCAUFDFVXCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















